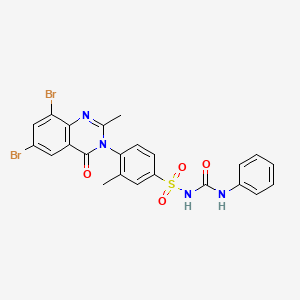
Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)- is a useful research compound. Its molecular formula is C23H18Br2N4O4S and its molecular weight is 606.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonamide group and a quinazoline moiety, suggests various biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and other enzymes implicated in disease processes.
Structural Characteristics
The compound's molecular formula is C₁₆H₁₅Br₂N₃O₃S, and its structure features:
- Sulfonamide Group : Responsible for its biological activity.
- Quinazoline Moiety : Enhances interaction with biological targets.
- Bromine and Methyl Substituents : These groups potentially increase lipophilicity and overall biological potency.
1. Inhibition of Carbonic Anhydrases
Benzenesulfonamide derivatives, including the compound , have been shown to inhibit various isoforms of carbonic anhydrases, which play critical roles in regulating pH and bicarbonate levels in cells. Notably:
- Inhibition Constants (Ki) : The compound exhibits Ki values in the nanomolar range against carbonic anhydrase IX, making it a promising candidate for anticancer therapies.
| Compound Name | Ki Value (nM) | Biological Activity |
|---|---|---|
| AAZ | 250 | Reference Inhibitor |
| Compound | 10.5 - 99.6 | CA IX Inhibitor |
2. Antimicrobial Properties
Research indicates that benzenesulfonamide derivatives possess antimicrobial properties against Gram-positive bacteria. These findings suggest that the compound may also be effective against various microbial infections.
3. Anti-inflammatory Effects
Some studies have reported the anti-inflammatory activity of related benzenesulfonamides. For instance, specific derivatives demonstrated significant inhibition of carrageenan-induced edema in rat models .
Study on Cardiovascular Effects
A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular benefits .
In Vitro Studies on α-Glucosidase Inhibition
Another study focused on quinazolin-benzenesulfonamide hybrids as potential α-glucosidase inhibitors for diabetes treatment. The results showed favorable physicochemical properties and promising enzyme inhibition profiles .
Eigenschaften
CAS-Nummer |
113849-26-6 |
|---|---|
Molekularformel |
C23H18Br2N4O4S |
Molekulargewicht |
606.3 g/mol |
IUPAC-Name |
1-[4-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)-3-methylphenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C23H18Br2N4O4S/c1-13-10-17(34(32,33)28-23(31)27-16-6-4-3-5-7-16)8-9-20(13)29-14(2)26-21-18(22(29)30)11-15(24)12-19(21)25/h3-12H,1-2H3,(H2,27,28,31) |
InChI-Schlüssel |
CEFCTSAVQNEPDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















